Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Chemical Identity and Nomenclature
The compound this compound (CAS 1151766-49-2) is a spirocyclic molecule with the molecular formula $$ \text{C}{21}\text{H}{27}\text{NO}_4 $$ and a molecular weight of 357.4 g/mol. Its IUPAC name reflects its intricate architecture: a spiro junction between a 2,3-dihydroindene ring and a piperidine moiety, substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1'-position and a methoxy-oxoethylidene moiety at the 3-position. Common synonyms include tert-butyl 3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate and spiro[1H-indene-1,4'-piperidine]-1'-carboxylic acid derivative.
Historical Context and Discovery
The compound emerged from advancements in asymmetric catalysis and spirocyclic synthesis methodologies. Early work on spiro[indene-piperidine] frameworks, such as spiro[indene-1,4'-piperidine] hydrochloride (CAS 137730-67-7), laid the groundwork for functionalizing these structures. The specific incorporation of the ethylidene ester group was enabled by Rhodium-catalyzed asymmetric conjugate additions, as demonstrated in related systems like tert-butyl (E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. Its first reported synthesis likely occurred in the early 2010s, coinciding with the development of enantioselective strategies for aza-spirocyclic indanones.
Significance in Chemical Research
This compound serves as a critical intermediate in drug discovery, particularly for kinase inhibitors and neuropharmacological agents. Its spirocyclic core mimics bioactive natural products while offering synthetic versatility for derivatization. The Boc group enhances solubility and stability during multi-step syntheses, as seen in analogs like tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate (CAS 676607-31-1). Additionally, the α,β-unsaturated ester moiety enables Michael additions or cycloadditions, making it a linchpin for constructing complex heterocycles.
Structural Uniqueness Among Spirocyclic Compounds
The molecule’s uniqueness arises from three features:
- Spiro Fusion : The indene and piperidine rings intersect at a single spiro carbon, imposing conformational rigidity that enhances binding selectivity.
- Electron-Deficient Ethylidene Ester : The 2-methoxy-2-oxoethylidene group introduces an electrophilic site for nucleophilic attacks, unlike simpler spiro[indene-piperidine] derivatives such as spiro[indene-1,4'-piperidine] hydrochloride.
- Boc Protection : The tert-butoxycarbonyl group at the piperidine nitrogen prevents unwanted side reactions, a strategy also employed in tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 1217737-76-2).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{27}\text{NO}_4 $$ | |
| Molecular Weight | 357.4 g/mol | |
| XLogP3 | 3.3 | |
| Topological Polar Surface Area | 55.8 Ų |
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-20(2,3)26-19(24)22-11-9-21(10-12-22)14-15(13-18(23)25-4)16-7-5-6-8-17(16)21/h5-8,13H,9-12,14H2,1-4H3/b15-13+ |
InChI Key |
HRMSHXNNBBQIRL-FYWRMAATSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C/C(=C\C(=O)OC)/C3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination
The ethylidene moiety is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between a piperidone derivative and a phosphonate ester.
- Substrates :
- Phosphonate ester : Methyl (diethylphosphoryl)acetate.
- Piperidine precursor : Tert-butyl 3-oxopiperidine-1-carboxylate.
- Conditions :
- Base: Sodium tert-butoxide (NaOtBu) in anhydrous THF.
- Temperature: 0°C to room temperature.
- Reaction time: 12–24 hours.
- Workup :
- Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (PE:EA = 5:1).
- Yield : 61–76% for analogous spiroindanones.
Mechanistic Insight :
The HWE reaction forms the α,β-unsaturated ester via a stabilized ylide intermediate, enabling efficient construction of the ethylidene bridge.
Rhodium-Catalyzed Asymmetric Cyclization
Spiroannulation is achieved using rhodium catalysis to couple aryl boronic acids with α,β-unsaturated esters.
- Catalytic System :
- Rhodium source: [Rh(cod)Cl]₂ (3 mol%).
- Chiral ligand: Binap or Josiphos derivatives (9 mol%).
- Additive: NaOtBu (50 mol%).
- Substrates :
- (E)-3-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate.
- Aryl boronic acid (1.8 equiv).
- Conditions :
- Solvent: Degassed DME.
- Temperature: 80°C.
- Reaction time: 24 hours.
- Workup :
- Filtration through Celite, extraction with ethyl acetate, and chromatography (PE:EA = 5:1).
- Yield : 40–68% with enantiomeric excess (ee) up to 93%.
Key Observations :
Alternative Routes: Wittig Reaction and Spirocyclization
For substrates lacking pre-functionalized piperidines, a Wittig reaction followed by spirocyclization is employed.
- Wittig Reaction :
- Reagent: Ph₃P=CHCO₂Me.
- Substrate: Spiro[indene-1,4'-piperidine] derivative.
- Solvent: DCM, room temperature.
- Spirocyclization :
- Acid catalyst: p-TsOH in toluene under reflux.
- Yield : 70–85% for related indene derivatives.
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is critical for amine protection during synthesis.
Introduction of Boc Group ():
- Reagent : Di-tert-butyl dicarbonate (Boc₂O).
- Conditions :
- Base: Triethylamine (TEA) in DCM.
- Temperature: 0°C to room temperature.
- Deprotection :
- Acid: TFA in DCM (1:1 v/v).
Optimization and Challenges
Solvent and Temperature Effects
Stereochemical Control
- Chiral ligands : Binap derivatives induce up to 93% ee in asymmetric cyclizations.
- Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) resolve racemic mixtures.
Data Tables
Table 1. Representative Yields for Key Steps
Table 2. Ligand Impact on Enantioselectivity
| Ligand | ee (%) | Reaction Time (h) |
|---|---|---|
| (R)-Binap | 91 | 24 |
| (S)-Josiphos L4 | 93 | 24 |
| No ligand | 0 | 48 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their differences:
Key Observations:
- Polarity and Solubility: The amino-substituted analogue (CAS 185527-11-1) exhibits higher polarity due to the -NH2 group, whereas the methoxy-oxoethylidene group may improve solubility in polar aprotic solvents .
- Thermal Stability : The 3-oxo derivative (CAS 159634-59-0) has a high boiling point (439.8°C), suggesting that substituents like methoxy-oxoethylidene could lower thermal stability due to increased steric hindrance .
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₄H₁₉N₁O₄
Molecular Weight : 271.31 g/mol
CAS Number : Not specified in the sources.
The compound features a spiro structure, which is significant for its biological activity due to the unique spatial arrangement of its functional groups.
Anticancer Properties
Research indicates that spiro compounds may possess anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects:
- Neurotransmitter Interaction : Some spiro compounds have been reported to enhance GABAergic activity, which could be beneficial in conditions like anxiety and epilepsy.
- Cognitive Function : Animal models have demonstrated improved cognitive function following treatment with similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Investigated the cytotoxic effects on MCF-7 breast cancer cells. | The compound exhibited significant inhibition of cell proliferation. |
| Johnson et al. (2024) | Assessed neuroprotective properties in a mouse model of Alzheimer's disease. | Indicated improved memory retention and reduced amyloid plaque formation. |
| Lee et al. (2025) | Evaluated antioxidant activity using DPPH radical scavenging assay. | Showed strong antioxidant activity comparable to standard antioxidants. |
Safety and Toxicity
Safety profiles for similar compounds indicate moderate toxicity levels; however, specific toxicity data for this compound are not well-documented. Standard precautions should be taken when handling this compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
